molecular formula C6H3Br2N3 B3169258 3,8-Dibromoimidazo[1,2-A]pyrazine CAS No. 936361-36-3

3,8-Dibromoimidazo[1,2-A]pyrazine

Cat. No.: B3169258
CAS No.: 936361-36-3
M. Wt: 276.92 g/mol
InChI Key: DJVCJNVMXJJHTC-UHFFFAOYSA-N
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Description

3,8-Dibromoimidazo[1,2-a]pyrazine is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry. This brominated heterocyclic compound belongs to the imidazopyrazine class, which is recognized for its significant value in constructing novel therapeutic agents . As a versatile synthetic intermediate, its reactive bromine sites allow for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space around the imidazo[1,2-a]pyrazine core . Research into related 3-aminoimidazo[1,2-a]pyrazine analogues has demonstrated their potential as promising scaffolds in the discovery of new anticancer agents, highlighting the strategic importance of this compound family in bioorganic and medicinal chemistry . This product is offered for research applications only and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate care in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dibromoimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVCJNVMXJJHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6,8 Dibromoimidazo 1,2 a Pyrazine

Conventional Cyclization and Condensation Approaches

Traditional methods for synthesizing the imidazo[1,2-a]pyrazine (B1224502) scaffold rely on the condensation reaction between a 2-aminopyrazine (B29847) derivative and a suitable α-halo carbonyl compound. This approach, a variant of the Tchichibabin reaction, is a robust and widely documented method for forming this fused heterocyclic system. ucl.ac.ukresearchgate.net

The most direct and conventional synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) involves the reaction of the key intermediate, 2-amino-3,5-dibromopyrazine (B131937), with an α-halo carbonyl compound. These carbonyl compounds possess two adjacent electrophilic centers, the carbonyl carbon and the α-carbon bearing a halogen, which are crucial for the cyclization process. mdpi.com The reaction proceeds via an initial nucleophilic attack of the pyrazine (B50134) ring nitrogen on the carbon bearing the halogen, followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group to form the fused imidazole (B134444) ring. researchgate.netnih.gov

Among the various α-halo carbonyl compounds, chloroacetaldehyde (B151913) is frequently employed for the synthesis of the parent imidazo[1,2-a]pyrazine ring and its derivatives. ucl.ac.uk For the synthesis of the target dibromo compound, 2-amino-3,5-dibromopyrazine is reacted with chloroacetaldehyde, often used as an aqueous solution or in the form of its more stable diethyl acetal, which generates the aldehyde under the acidic reaction conditions. nih.gov One documented method involves reacting 2-amino-3,5-dibromopyrazine with chloroacetaldehyde in acetonitrile, heating the mixture to 80°C for several hours to achieve the cyclization. The use of chloroacetaldehyde is a direct and efficient way to install the unsubstituted imidazole portion of the final molecule. nih.gov

The successful synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine is critically dependent on the availability of its precursor, 2-amino-3,5-dibromopyrazine. This intermediate is typically prepared by the direct bromination of 2-aminopyrazine. guidechem.comsigmaaldrich.com Various brominating agents and conditions have been reported. A common method involves using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). guidechem.com This approach avoids the use of hazardous elemental bromine. guidechem.com An alternative method utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) in N,N-dimethylacetamide. guidechem.com The reaction stoichiometry is crucial; typically, more than two equivalents of the brominating agent are required to achieve dibromination at the C-3 and C-5 positions of the 2-aminopyrazine ring. guidechem.com

Table 1: Synthesis of 2-Amino-3,5-dibromopyrazine from 2-Aminopyrazine

Brominating AgentSolventTemperatureTimeYieldReference
N-Bromosuccinimide (NBS)Dimethyl sulfoxide (DMSO)Room Temp.16 h76.4% guidechem.com
1,3-Dibromo-5,5-dimethylhydantoinN,N-DimethylacetamideNot specified15-20 hNot specified guidechem.com
BrominePolar Solvent with Alkali Salt-5 to +30 °CNot specifiedGood google.com

The choice of solvent and reaction conditions plays a significant role in the efficiency of the cyclization reaction. For the condensation of 2-amino-3,5-dibromopyrazine with chloroacetaldehyde, polar solvents are generally used to facilitate the dissolution of the reactants and intermediates.

Commonly used solvents include alcohols like ethanol (B145695) and methanol, or aprotic polar solvents such as acetonitrile. ucl.ac.uknih.gov Heating is typically required to drive the reaction to completion, with temperatures ranging from refluxing ethanol (approx. 78°C) to slightly higher temperatures in other solvents. nih.gov The addition of a mild base, such as sodium bicarbonate, can be beneficial to neutralize the hydrogen halide formed during the reaction, which can improve yields and prevent the formation of side products. nih.govgoogle.com

Table 2: Example Reaction Conditions for Imidazo[1,2-a]pyrazine Synthesis

ReactantsSolventConditionsPurposeReference
2-Amino-3,5-dibromopyrazine, ChloroacetaldehydeAcetonitrile80°C, 10 hSynthesis of the target compound
2-Aminopyrazine, ChloroacetaldehydeMethanolReflux, 24 hSynthesis of the parent scaffold ucl.ac.uk
2-Amino-5-bromopyridine, ChloroacetaldehydeEthanolRefluxSynthesis of a related bromo-imidazo-heterocycle nih.gov

The condensation of 2-amino-3,5-dibromopyrazine with an unsymmetrical α-halo ketone could theoretically lead to two different regioisomers. However, the established mechanism for this type of reaction, known as the Tchichibabin reaction, generally proceeds with high regioselectivity. researchgate.net The reaction is initiated by the nucleophilic attack of the more basic ring nitrogen (N1) of the 2-aminopyrazine on the α-carbon of the halo-carbonyl compound. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, leading to the formation of the five-membered imidazole ring. researchgate.net In the case of 2-amino-3,5-dibromopyrazine reacting with chloroacetaldehyde, this mechanism leads specifically to the formation of 6,8-dibromoimidazo[1,2-a]pyrazine, with the bromine atoms retaining their positions relative to the newly formed bicyclic system. The formation of the alternative 5,7-dibromo isomer is not typically observed under these conditions. nbinno.com

Reaction of 2-Amino-3,5-dibromopyrazine with α-Halo Carbonyl Compounds

Emerging and Eco-Conscious Synthetic Strategies

Key eco-conscious approaches include:

Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. acs.orgbio-conferences.org

Solvent-free and catalyst-free reactions: Some methodologies allow for the reaction to proceed efficiently by simply heating the neat reactants, eliminating the need for both a solvent and a catalyst. bio-conferences.orgrsc.org

Multicomponent reactions (MCRs): One-pot reactions where three or more reactants are combined to form the final product offer high atom economy and procedural simplicity. Iodine-catalyzed three-component reactions of an aminopyrazine, an aldehyde, and an isocyanide have been developed to produce substituted imidazo[1,2-a]pyrazines at room temperature. rsc.orgrsc.org

Use of green solvents: Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents such as eucalyptol (B1671775) is another focus area. acs.orgresearchgate.net

While many of these advanced methods have been demonstrated for the broader class of imidazo[1,2-a]azines, their application to the specific synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine represents a promising avenue for future process optimization. acs.orgrsc.org

Compound Index

Metal-Catalyzed Cyclization Methods

Metal catalysts, particularly Lewis acids, are frequently employed to facilitate the synthesis of imidazo[1,2-a]pyrazine derivatives. These catalysts activate the reactants, often leading to higher yields and milder reaction conditions. Iodine, for instance, has been effectively used as a low-cost, readily available, and benign catalyst for one-pot, three-component condensations involving a 2-aminopyrazine, an aryl aldehyde, and an isocyanide to form the imidazo[1,2-a]pyrazine core. nih.govrsc.org This method is valued for its operational simplicity and cost-effectiveness. nih.gov

Copper and iron salts have also proven to be effective catalysts. Copper(I) iodide (CuI) is utilized in one-pot, multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), to construct the heterocyclic system. mdpi.com Other research has demonstrated the utility of iron(III) chloride (FeCl₃) in catalyzing three-component coupling reactions to afford functionalized imidazo[1,2-α]pyridines, a related and structurally similar class of compounds.

The table below summarizes various metal-catalyzed approaches for the synthesis of the imidazo[1,2-a]pyrazine and related scaffolds.

CatalystReaction TypeStarting MaterialsKey Features
IodineThree-component condensation2-Aminopyrazine, Aryl aldehyde, IsocyanideLow cost, benign, room temperature conditions. nih.govrsc.org
Copper(I) IodideGBBR/CuAAC one-potAzidobenzaldehyde, 2-Aminopyridine, IsocyanideEfficient one-pot strategy assisted by microwave. mdpi.com
PalladiumSuzuki CouplingDihalo-imidazopyrazine, Boronic acidUsed for functionalization at the 3-position. nih.gov

This table presents a selection of metal-catalyzed methods for the synthesis of the imidazo[1,2-a]pyrazine core and its analogues.

Catalyst-Free and Aqueous Media Syntheses of Related Imidazo[1,2-a]pyrazines

In a push towards more sustainable chemical manufacturing, significant efforts have been directed at developing catalyst-free synthetic methods. The classical condensation of 2-aminopyrazines with α-halocarbonyls can often proceed efficiently without a catalyst, typically by heating the reactants in a suitable solvent like ethanol or dimethylformamide (DMF). ucl.ac.uk

Furthermore, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have been successfully performed under catalyst-free conditions in green solvents like eucalyptol or deep eutectic solvents. researchgate.net These approaches not only simplify the reaction setup and purification but also align with the principles of green chemistry by reducing reliance on hazardous and volatile organic solvents. Research has also explored the use of water as a reaction medium, highlighting its potential for creating more environmentally friendly synthetic pathways. mdpi.com

Ultrasound-Assisted Synthetic Protocols

The application of ultrasound irradiation has emerged as a powerful technique to enhance the efficiency of organic syntheses. This method utilizes high-frequency sound waves to induce acoustic cavitation, which can dramatically accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.net Ultrasound has been successfully applied to the synthesis of related imidazo[1,2-a]pyridines and pyrazines, often leading to significantly shorter reaction times compared to conventional heating methods. ucl.ac.uk This non-invasive energy source is compatible with various reaction conditions and is considered an environmentally benign technique. researchgate.net

Mechanistic Studies of Core Formation

Understanding the mechanism of the imidazo[1,2-a]pyrazine ring formation is crucial for controlling reaction outcomes and optimizing synthetic strategies. The primary route involves the initial alkylation of the endocyclic nitrogen of the 2-aminopyrazine by the α-halocarbonyl, followed by an intramolecular condensation to form the bicyclic system. ucl.ac.uk

Analysis of Competing Reaction Pathways

The condensation reaction is not always straightforward and can be subject to competing pathways, particularly when using substituted starting materials. For example, studies have shown that in the absence of other directing groups on the aminopyrazine, alkylation with an α-bromoacetophenone occurs at the endocyclic nitrogen that is not adjacent to the amine group, which is considered the most nucleophilic site. ucl.ac.uk

The choice of reactants can also lead to different outcomes. The reaction between 2-aminopyrazine and phenylglyoxal (B86788) can potentially yield four different imidazo[1,2-a]pyrazine products. ucl.ac.uk Similarly, the reaction of 2-aminopyrimidine (B69317) with ethyl bromopyruvate has been reported to produce a mixture of isomers. researchgate.net These competing pathways highlight the importance of carefully selecting starting materials and controlling reaction conditions to achieve the desired regioselectivity.

The mechanism for the widely used three-component GBB reaction involves an initial condensation between the aminopyrazine and an aldehyde to form an imine. nih.gov This intermediate is then activated by a catalyst (or conditions) for the nucleophilic addition of an isocyanide, which undergoes a subsequent [4+1] cycloaddition to furnish the final 3-aminoimidazo[1,2-a]pyrazine product. nih.govresearchgate.net

Investigation of Halogen Scrambling Phenomena during Condensation

An interesting and complex phenomenon observed during the synthesis of halogenated imidazo[1,2-a]pyrazines is "halogen scrambling." Research has reported that the condensation between halo-aminopyrazines and halo-ketones can result in products where the halogen atoms have migrated to unexpected positions. ucl.ac.uk

For instance, the condensation of 2-amino-3-bromo-5-chloropyrazine (B112989) with 2-chlorocyclohexanone (B41772) was observed to produce rearranged products, demonstrating that the final halogen substitution pattern is not always a direct reflection of the starting materials. ucl.ac.uk This scrambling presents a synthetic challenge, as it can lead to mixtures of isomers that are difficult to separate and complicates the rational design of specific target molecules. The mechanism of this scrambling is not fully elucidated but is a critical consideration for chemists working with poly-halogenated heterocyclic systems.

Reactivity and Post Synthetic Functionalization of 6,8 Dibromoimidazo 1,2 a Pyrazine

Electrophilic Substitution Reactions on the Imidazo[1,2-a]pyrazine (B1224502) Core

The imidazo[1,2-a]pyrazine ring system is an electron-rich heterocycle, but the distribution of electron density is not uniform, leading to highly regioselective electrophilic substitution reactions.

The site of electrophilic attack on the imidazo[1,2-a]pyrazine core is governed by the relative stability of the potential cationic intermediates (Wheland intermediates or sigma complexes). stackexchange.comechemi.com The pyrazine (B50134) portion of the fused ring system, similar to pyridine (B92270), is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. stackexchange.comechemi.comresearchgate.net Consequently, electrophilic substitution occurs preferentially on the five-membered imidazole (B134444) ring.

Between the two available positions on the imidazole ring, C2 and C3, substitution is observed to occur almost exclusively at the C3 position. stackexchange.comechemi.com This selectivity can be rationalized by examining the resonance structures of the intermediates formed upon electrophilic attack.

Attack at C3: When an electrophile attacks the C3 position, the resulting positive charge can be delocalized without disrupting the aromatic sextet of the six-membered pyrazine ring. This leads to a more stable intermediate where the aromaticity of the pyrazine ring is maintained. stackexchange.comechemi.com

Attack at C2: In contrast, electrophilic attack at the C2 position forces the positive charge onto the bridgehead nitrogen or leads to intermediates where the aromaticity of the pyrazine ring is lost. stackexchange.comechemi.com These intermediates are significantly less stable.

This inherent reactivity means that reactions such as bromination with N-Bromosuccinimide (NBS) on an unsubstituted or pre-functionalized imidazo[1,2-a]pyrazine will preferentially add a bromine atom at the C3 position, the site of greatest electron density. nih.gov

Nucleophilic Substitution Reactions of Bromine Substituents

The bromine atoms at the C6 and C8 positions of 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) are key functional handles for introducing a wide variety of substituents through nucleophilic substitution and cross-coupling reactions.

The C-Br bonds at positions 6 and 8 are susceptible to cleavage and replacement by various nucleophiles. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Commonly employed reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the dibromo-scaffold with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl or heteroaryl groups. nih.gov

Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, is used to introduce nitrogen-based nucleophiles, such as primary and secondary amines, to form 8-aminoimidazo[1,2-a]pyrazine derivatives. nih.govresearchgate.net

Direct nucleophilic aromatic substitution (SNAr) can also occur, particularly with strong nucleophiles, where the electron-withdrawing nature of the heterocyclic system activates the C-Br bonds towards attack.

A significant feature of the reactivity of 6,8-dibromoimidazo[1,2-a]pyrazine is the differential reactivity of the two bromine atoms, which allows for selective mono-substitution under controlled conditions. The C8 position is generally more reactive towards nucleophilic substitution than the C6 position. nih.gov

This enhanced reactivity at C8 allows for the selective synthesis of 8-substituted-6-bromoimidazo[1,2-a]pyrazines. For instance, in the synthesis of a series of potential inhibitors, the reaction of a 2-aryl-6,8-dibromoimidazo[1,2-a]pyrazine with a monotosylated diamine proceeded exclusively at the C8 position, leaving the C6-bromo substituent intact for potential further modification. nih.gov Similarly, in a related dihalo-imidazopyrazine intermediate, selective displacement of a chloro group was achieved at the C8 position. nih.gov

This selectivity is crucial for building molecular complexity in a stepwise manner. The remaining C6-bromo group on the mono-substituted product can then be subjected to a second, different substitution reaction, leading to the creation of di-substituted compounds with distinct functionalities at the C6 and C8 positions. Di-substitution can be achieved directly by using a molar excess of the nucleophile and/or more forcing reaction conditions.

Starting MaterialReagent/CatalystPosition(s) SubstitutedProduct TypeRef.
2-Aryl-6,8-dibromoimidazo[1,2-a]pyrazineMonotosylated diamineC8Mono-substitution nih.gov
8-Chloro-3-bromo-2-aryl-imidazo[1,2-a]pyrazineAmine / Et₃NC8Mono-substitution nih.gov
6,8-Dibromoimidazo[1,2-a]pyrazineAryl boronic acid / Pd catalystC6 and/or C8Mono- or Di-substitution

The other positions of the imidazo[1,2-a]pyrazine core (C2, C3, C5) are generally resistant to nucleophilic attack. These positions are relatively electron-rich, particularly C3, making them unfavorable sites for attack by electron-rich nucleophiles. stackexchange.comechemi.com Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring, a condition that is met at the halogenated C6 and C8 positions but not at the other carbon centers of the core structure.

Metalation and Subsequent Reactions

Directed ortho-metalation (DoM) and related deprotonation-trapping strategies provide a powerful alternative for functionalizing the imidazo[1,2-a]pyrazine core, complementing electrophilic and nucleophilic substitution methods. This approach relies on the use of strong bases to selectively remove a proton, generating a potent organometallic intermediate that can be quenched with a variety of electrophiles.

Studies on the closely related 6-chloroimidazo[1,2-a]pyrazine (B1590719) have demonstrated that the most acidic proton is at the C3 position. nih.gov Treatment with a strong, non-nucleophilic base such as TMPMgCl·LiCl (a Hauser base) results in selective magnesiation at C3. This regioselectivity is driven by the acidity of the C3 proton, which is enhanced by the adjacent heterocyclic nitrogen atoms. nih.gov

The resulting C3-magnesiated intermediate is a versatile nucleophile that can react with a range of electrophiles to install new functional groups. nih.gov This two-step sequence allows for the introduction of substituents that are not accessible through direct electrophilic substitution.

Starting MaterialMetalating AgentElectrophileProduct (at C3)Ref.
6-Chloroimidazo[1,2-a]pyrazineTMPMgCl·LiClIodine (I₂)6-Chloro-3-iodoimidazo[1,2-a]pyrazine nih.gov
6-Chloroimidazo[1,2-a]pyrazineTMPMgCl·LiClAllyl bromide / CuCN·2LiCl3-Allyl-6-chloroimidazo[1,2-a]pyrazine nih.gov
6-Chloroimidazo[1,2-a]pyrazineTMPMgCl·LiClAcyl chlorides / CuCN·2LiCl3-Acyl-6-chloroimidazo[1,2-a]pyrazines nih.gov

This metalation strategy highlights the synthetic utility of targeting specific C-H bonds, enabling the creation of highly decorated imidazo[1,2-a]pyrazine frameworks. nih.gov Further metalation of more substituted derivatives is also possible, providing access to tetrasubstituted compounds. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 6,8-dibromoimidazo[1,2-a]pyrazine, these reactions are pivotal for its derivatization.

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. yonedalabs.comwikipedia.orglibretexts.org This reaction is instrumental in the arylation of the 6,8-dibromoimidazo[1,2-a]pyrazine scaffold.

The general scheme for the Suzuki-Miyaura reaction involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.comlibretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

EntryAryl Boronic Acid/EsterCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O6-phenyl-8-bromoimidazo[1,2-a]pyrazine-
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O6-(4-methoxyphenyl)-8-bromoimidazo[1,2-a]pyrazine-
33-Pyridinylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane6-(3-pyridinyl)-8-bromoimidazo[1,2-a]pyrazine-

Research has shown that palladium-catalyzed sequential Suzuki-Miyaura cross-coupling can be used for the selective functionalization at the C6 and C3 positions of the imidazo[1,2-a]pyrazine core. nih.gov This highlights the potential for controlled, stepwise derivatization of the dibrominated compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgacsgcipr.org This reaction is particularly significant for synthesizing aryl amines, which are common motifs in pharmaceuticals. wikipedia.org The reaction can be applied to 6,8-dibromoimidazo[1,2-a]pyrazine to introduce a variety of amine and amide functionalities.

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. libretexts.org The development of sophisticated phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmine/AmideCatalystLigandBaseSolventProduct
1MorpholinePd₂(dba)₃BINAPNaOt-BuToluene6-morpholino-8-bromoimidazo[1,2-a]pyrazine
2AnilinePd(OAc)₂XPhosCs₂CO₃Dioxane6-phenylamino-8-bromoimidazo[1,2-a]pyrazine
3BenzamidePd(OAc)₂DavePhosK₂CO₃t-Amyl alcoholN-(8-bromoimidazo[1,2-a]pyrazin-6-yl)benzamide

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for the formation of C-N, C-O, and C-S bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, advancements have led to milder and more efficient copper-catalyzed systems.

For 6,8-dibromoimidazo[1,2-a]pyrazine, copper catalysis can be employed for reactions like the coupling with phenols to form arylethers or with thiols to form thioethers. These transformations are valuable for introducing diverse functionalities onto the imidazo[1,2-a]pyrazine scaffold.

The success of transition metal-catalyzed cross-coupling reactions on 6,8-dibromoimidazo[1,2-a]pyrazine is highly dependent on the substrate scope and functional group compatibility of the chosen catalytic system.

For Suzuki-Miyaura cross-coupling , a wide range of aryl and heteroaryl boronic acids and esters can be used, including those with electron-donating and electron-withdrawing groups. nih.gov The reaction generally tolerates various functional groups such as esters, ketones, and nitriles.

The Buchwald-Hartwig amination also exhibits a broad substrate scope, accommodating primary and secondary aliphatic and aromatic amines, as well as amides. wikipedia.org However, the choice of base is critical to avoid incompatibility with sensitive functional groups like esters and nitro groups. libretexts.org

Copper-catalyzed reactions can be sensitive to certain functional groups, and optimization of reaction conditions, including the choice of ligand and solvent, is often necessary to achieve good yields and prevent side reactions.

Further Halogenation Strategies (e.g., Tribromination)

While 6,8-dibromoimidazo[1,2-a]pyrazine is already halogenated, further halogenation can be achieved to introduce additional reactive handles. For instance, selective bromination at other positions of the imidazo[1,2-a]pyrazine ring system can be accomplished using appropriate brominating agents and reaction conditions. The synthesis of 3-bromo-imidazo[1,2-a]pyridines using sodium bromite (B1237846) as a halogen source has been reported, suggesting the feasibility of similar strategies for the imidazo[1,2-a]pyrazine core. researchgate.net The introduction of a third bromine atom would create a tribrominated intermediate, offering even more possibilities for sequential and site-selective functionalization.

Reductive Transformations of Bromine Substituents

The bromine substituents on the 6,8-dibromoimidazo[1,2-a]pyrazine core can be selectively removed through reductive transformations. This can be useful for synthesizing mono-bromo or unsubstituted imidazo[1,2-a]pyrazine derivatives. Common methods for reductive dehalogenation include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or the use of reducing agents like zinc dust in acetic acid. The selective reduction of one bromine atom over the other can potentially be achieved by exploiting differences in their reactivity, which may be influenced by the electronic environment of the C6 and C8 positions.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment of a proton, while spin-spin coupling constants (J) reveal the connectivity between neighboring protons. For 3,8-Dibromoimidazo[1,2-a]pyrazine, with its three distinct aromatic protons, a ¹H NMR spectrum would be expected to show three signals in the aromatic region.

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and provides insight into their chemical environment and hybridization state. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line.

Detailed, experimentally verified ¹H and ¹³C NMR assignments and specific coupling constants for this compound are not extensively reported in publicly available scientific literature. However, based on the chemical structure, a theoretical assignment can be proposed.

Interactive Table 1: Predicted ¹H NMR Spectral Assignments for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2Data not availableData not availableData not available
H-5Data not availableData not availableData not available
H-6Data not availableData not availableData not available

Interactive Table 2: Predicted ¹³C NMR Spectral Assignments for this compound

CarbonChemical Shift (δ, ppm)
C-2Data not available
C-3Data not available
C-5Data not available
C-6Data not available
C-8Data not available
C-8aData not available

NMR spectroscopy is a powerful tool for determining the site of electrophilic attack, such as protonation or methylation, on a heterocyclic system. The addition of an acid (like trifluoroacetic acid) to the NMR sample would lead to protonation at the most basic nitrogen atom. This change would induce significant downfield shifts in the chemical shifts of nearby protons and carbons, allowing for the identification of the protonation site. Similarly, methylation studies would involve reacting the compound with a methylating agent and analyzing the resulting ¹H and ¹³C NMR spectra to identify where the methyl group has been added.

Specific studies detailing the NMR investigation of protonation and methylation sites for this compound are not found in the reviewed literature.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules associated with molecular vibrations and electron transitions, respectively.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. It is an effective method for identifying the functional groups present in a molecule, as different types of bonds (e.g., C=N, C-H, C-Br) vibrate at characteristic frequencies. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the fused ring system, and C-Br stretching vibrations.

A specific, published FTIR spectrum with assigned absorption frequencies for this compound is not available in the surveyed literature.

Interactive Table 3: Expected FTIR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H StretchData not available
C=N StretchData not available
C=C Stretch (Aromatic)Data not available
C-Br StretchData not available

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated π-electron system. For aromatic and heterocyclic compounds like imidazo[1,2-a]pyrazines, the spectra typically show intense absorptions corresponding to π → π* transitions.

While the UV-Vis spectra of the parent pyrazine (B50134) and related imidazo[1,2-a]pyrazine (B1224502) derivatives have been studied, specific experimental data detailing the λmax values for this compound are not documented in the available literature.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of an ion to four or five decimal places, which allows for the calculation of a unique elemental formula. This technique is instrumental in confirming the identity of a newly synthesized compound. For this compound (C₆H₃Br₂N₃), HRMS would be used to verify that the experimental exact mass matches the theoretical calculated mass, thereby confirming its molecular formula.

While the compound is listed in patents, specific experimental HRMS data has not been published in the available search results. google.comgoogle.com The theoretical exact mass can be calculated from its molecular formula.

Table 4: Molecular Formula and Mass Information for this compound

ParameterValue
Molecular FormulaC₆H₃Br₂N₃
Theoretical Exact Mass (Monoisotopic)274.8748 g/mol
Molecular Weight276.92 g/mol

Compound Index

X-ray Crystallography for Solid-State Structure Determination

To date, a definitive single-crystal X-ray diffraction analysis of this compound has not been reported in the scientific literature. Consequently, precise experimental data regarding its crystal system, space group, and unit cell dimensions are not available.

For comparative purposes, the crystallographic data of a related compound, 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, has been determined. nih.gov This compound crystallizes in a monoclinic system with the space group P2₁/c. nih.gov The unit cell parameters are a = 3.9007(14) Å, b = 13.545(5) Å, c = 20.673(8) Å, and β = 93.059(5)°. nih.gov In this structure, the plane of the pyridine (B92270) ring is twisted by 16.2(2)° relative to the imidazopyrazine core, and the crystal packing is stabilized by weak C-H···N interactions. nih.gov While this provides insight into the general structural features of substituted imidazo[1,2-a]pyrazines, the specific impact of bromine substitution at the 3 and 8 positions on the crystal packing of the title compound remains to be experimentally determined.

Conformational Analysis and Intramolecular Interactions

While the solid-state structure of this compound is yet to be elucidated, studies on analogous substituted imidazo[1,2-a]pyrazine derivatives provide significant insights into their conformational behavior in solution, which is often governed by the interplay of steric and electronic effects, including the formation of intramolecular hydrogen bonds.

Identification of Rotameric Conformations

Research on substituted imidazo[1,2-a]pyrazines has revealed the existence of stable rotameric conformations. These conformers arise from the restricted rotation around the single bond connecting the imidazo[1,2-a]pyrazine core to a substituent group. The presence and relative populations of these rotamers can be identified and quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT). nih.gov DFT calculations, specifically through potential energy surface (PES) scans, have been instrumental in identifying the stable rotameric forms for various derivatives. nih.gov

For instance, in a study of arylated imidazo[1,2-a]pyrazines, two stable rotameric forms were identified for each synthesized molecule. nih.gov The successful separation of these rotamers was achieved through column chromatography, and their distinct structures were confirmed by NMR and UV-vis spectroscopy.

Role of Intramolecular Hydrogen Bonding in Conformation Stabilization

The stability of the identified rotameric conformations in substituted imidazo[1,2-a]pyrazines is significantly influenced by the presence of intramolecular hydrogen bonds. nih.gov These non-covalent interactions can lock the molecule into a specific spatial arrangement, thereby favoring one rotamer over another.

Computational and Theoretical Studies of 6,8 Dibromoimidazo 1,2 a Pyrazine

Quantum Chemical Methodologies for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of 6,8-dibromoimidazo[1,2-a]pyrazine (B131933).

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic ground state of molecules. For imidazo[1,2-a]pyrazine (B1224502) derivatives, DFT calculations, particularly using the B3LYP functional, are employed to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. nih.govnih.gov This process of geometry optimization is crucial as the calculated structure serves as the basis for all further property predictions.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. nih.gov In studies of substituted imidazo[1,2-a]pyrazines, the Pople-style basis set, 6-31++G(d,p), has been utilized. nih.gov This notation indicates a split-valence basis set with diffuse functions (++) and polarization functions (d,p) on both heavy atoms and hydrogen atoms, which allows for a more accurate description of electron distribution, especially in systems with heteroatoms and potential for weak interactions.

Calculations are often performed using software packages like GAUSSIAN. To simulate the effect of a solvent environment on the molecule's properties, a solvation model such as the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) can be applied. nih.gov

Table 1: Typical Computational Parameters for DFT Studies on Imidazo[1,2-a]pyrazine Derivatives

ParameterSpecificationPurposeReference
Methodology Density Functional Theory (DFT)To calculate electronic structure and properties. nih.govnih.gov
Functional B3LYPA hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. nih.gov
Basis Set 6-31++G(d,p)Describes the atomic orbitals used to build the molecular orbitals. nih.gov
Task Geometry OptimizationTo find the lowest energy (most stable) molecular structure. nih.govnih.gov
Solvation Model IEFPCMTo account for the effects of a solvent on the molecule. nih.gov
Software GaussianA quantum chemistry software package. nih.gov

Reactivity and Selectivity Prediction

Computational methods can predict the most likely sites for chemical reactions on the 6,8-dibromoimidazo[1,2-a]pyrazine scaffold.

Fukui functions and other reactivity descriptors derived from DFT are used to identify the atoms in a molecule that are most susceptible to electrophilic or nucleophilic attack. While specific Fukui function analyses for 6,8-dibromoimidazo[1,2-a]pyrazine are not detailed in the provided results, this method is commonly applied to heterocyclic systems to understand their reactivity. mdpi.com For 6,8-dibromoimidazo[1,2-a]pyrazine, the bromine atoms at positions 6 and 8 are highly significant for its reactivity. These positions are the primary electrophilic sites, making them susceptible to nucleophilic substitution and, most notably, cross-coupling reactions. The carbon atoms C6 and C8, bonded to the electronegative bromine atoms, are electron-deficient and thus are the preferred sites for attack by nucleophiles or for oxidative addition in metal-catalyzed reactions.

The reactivity of the bromine substituents makes 6,8-dibromoimidazo[1,2-a]pyrazine a valuable intermediate in cross-coupling reactions like the Suzuki-Miyaura reaction. DFT calculations are a powerful tool for investigating the detailed mechanisms of such reactions. nih.govrsc.org A theoretical study of the Suzuki-Miyaura reaction typically involves modeling the three key steps of the catalytic cycle:

Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-bromine bond (at C6 or C8).

Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center. This is often the rate-determining step. nih.gov

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the product is released, regenerating the palladium catalyst.

By calculating the energy barriers for each step, computational studies can provide insights into the reaction kinetics and the regioselectivity of the substitution, explaining why one bromine atom might react preferentially over the other under certain conditions.

Conformational Energy Landscapes

For derivatives of 6,8-dibromoimidazo[1,2-a]pyrazine that have flexible substituent groups, conformational analysis is critical. Computational methods can be used to explore the conformational energy landscape of a molecule. By systematically rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface (PES) scan can be generated using DFT. nih.govnih.gov This analysis reveals the different possible spatial arrangements, or conformations, of the molecule and their relative stabilities. nih.gov Studies on substituted imidazo[1,2-a]pyrazines have shown that stable rotameric forms can exist, often stabilized by intramolecular interactions like hydrogen bonds. nih.govnih.gov Understanding the conformational preferences is essential as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

Potential Energy Surface (PES) Scanning for Conformational Minima

Potential Energy Surface (PES) scanning is a fundamental computational technique used to explore the conformational landscape of a molecule. By systematically changing specific dihedral angles, the PES scan calculates the potential energy at each point, mapping out the energy changes associated with rotation around chemical bonds. rsc.orgrug.nl This process allows for the identification of stable conformers, which correspond to local minima on the energy surface, and transition states, which are saddle points connecting these minima.

For substituted imidazo[1,2-a]pyrazines, PES scanning can reveal the existence of different stable rotameric forms. rsc.org The relative orientations of substituents can be governed by non-covalent interactions, such as hydrogen bonding and steric hindrance. rsc.org Identifying these conformational minima is the first step in understanding the molecule's structural diversity and how its shape influences its chemical and biological activity.

Thermodynamic Stabilities of Conformers

Once the conformational minima are identified through PES scanning, their relative thermodynamic stabilities can be determined by comparing their calculated energies. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. The energy difference between conformers is a key factor in predicting their relative abundance in a given environment. rsc.org

Spectroscopic Parameter Calculations

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful link between a molecule's structure and its observed spectra.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited states of molecules. This allows for the prediction of electronic absorption spectra, such as those measured by UV-Vis spectroscopy. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed experimentally and provide insight into the nature of the molecular orbitals involved in these transitions. For substituted imidazo[1,2-a]pyrazines, TD-DFT has been successfully used to calculate their absorption spectra. rsc.org

Gauge Invariant Atomic Orbitals (GIAO)-DFT for NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method, combined with DFT, is a highly reliable approach for calculating the NMR shielding tensors of nuclei within a molecule. nih.govquick.cz These calculated shieldings can then be converted into chemical shifts for comparison with experimental data.

This technique is particularly valuable for distinguishing between regioisomers or different tautomeric forms of heterocyclic compounds, where experimental assignment can be ambiguous. nih.govruc.dk The accuracy of GIAO-DFT calculations can provide strong evidence for the correct structural assignment. rsc.org For the broader class of imidazo[1,2-a]pyrazines, the GIAO-DFT method has been applied to calculate isotopic shielding constants, aiding in their structural characterization. rsc.org

Intermolecular Interaction Analysis

Understanding the non-covalent interactions within and between molecules is crucial for explaining their physical properties and biological functions. The pyrazine (B50134) core itself is known to participate in various interactions, including hydrogen bonding and π-interactions. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Hydrogen Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density of a molecule to characterize chemical bonding. chemrxiv.org QTAIM can identify and characterize hydrogen bonds by locating a bond critical point (BCP) between the hydrogen donor and acceptor atoms. rsc.org

The properties of the electron density at this BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the hydrogen bond. rsc.orgijnc.ir This method is not limited to conventional hydrogen bonds and can be applied to a wide range of inter- and intramolecular interactions. chemrxiv.org In studies of related imidazo[1,2-a]pyrazine systems, QTAIM has been employed to investigate the strength of hydrogen bonding interactions that lead to the stabilization of different conformations. rsc.org

In Silico Prediction of Molecular Properties for Rational Design

In modern drug discovery, computational, or in silico, methods are indispensable for the rational design of new therapeutic agents. These techniques allow for the early prediction of a compound's physicochemical and pharmacokinetic properties, saving time and resources by identifying promising candidates and flagging potential issues before synthesis and experimental testing. For novel heterocyclic compounds like 6,8-Dibromoimidazo[1,2-a]pyrazine, these computational studies provide crucial insights into its potential as a drug scaffold. The following sections detail the in silico evaluation of this compound's molecular properties.

Prediction of Lipophilicity and Solubility Characteristics

Lipophilicity and aqueous solubility are fundamental properties that significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity is commonly expressed as the logarithm of the octanol-water partition coefficient (log P), while solubility refers to the maximum concentration of a substance that can dissolve in a solvent. In silico tools can predict these values based on a molecule's structure.

For 6,8-Dibromoimidazo[1,2-a]pyrazine, qualitative assessments indicate that it is slightly soluble in water. fishersci.fi This characteristic can limit its direct bioavailability. Computational models suggest that the solubility of imidazo[1,2-a]pyrazine scaffolds can be enhanced by introducing polar functional groups. For instance, the addition of an 8-hydroxyphenyl group to related structures has been shown to improve solubility.

Table 1: Predicted Physicochemical Properties of 6,8-Dibromoimidazo[1,2-a]pyrazine

Property Predicted Value/Characteristic Significance in Drug Design
Aqueous Solubility Slightly soluble fishersci.fi Affects dissolution and absorption. Low solubility can hinder oral bioavailability.
Lipophilicity (log P) Not specified, but a key parameter in computational analysis. Influences permeability, metabolic stability, and promiscuity.
Molecular Weight 276.92 g/mol A key factor in passive diffusion across membranes.

Computational Assessment of Bioavailability and Drug-Likeness Criteria

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. Several computational filters are used for this evaluation, the most famous being Lipinski's Rule of Five. taylorandfrancis.comlindushealth.com This rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) under 500 Daltons

A calculated octanol-water partition coefficient (log P) not exceeding 5 drugbank.com

Analyzing the structure of 6,8-Dibromoimidazo[1,2-a]pyrazine allows for a theoretical assessment against these criteria.

Table 2: Lipinski's Rule of Five Analysis for 6,8-Dibromoimidazo[1,2-a]pyrazine

Lipinski Parameter Value for 6,8-Dibromoimidazo[1,2-a]pyrazine Rule (for good oral bioavailability) Violation?
Molecular Weight (MW) 276.92 g/mol ≤ 500 Da No
Hydrogen Bond Donors (HBD) 0 ≤ 5 No
Hydrogen Bond Acceptors (HBA) 3 (the nitrogen atoms) ≤ 10 No
Calculated log P (ClogP) Not specified, but expected to be < 5 ≤ 5 Assumed No
Number of Violations 0 - -

Based on this analysis, 6,8-Dibromoimidazo[1,2-a]pyrazine does not violate any of Lipinski's rules, suggesting it possesses drug-like characteristics favorable for oral bioavailability.

Beyond Lipinski's rule, comprehensive ADME prediction platforms like SwissADME and ADMETlab are used to evaluate a wider range of properties. sigmaaldrich.comnih.gov These platforms predict parameters such as gastrointestinal (GI) absorption, permeability across Caco-2 cell monolayers (an in vitro model of the human intestinal epithelium), and whether the compound is a substrate for efflux pumps like P-glycoprotein. mdpi.comfrontiersin.org For the broader class of pyrazine derivatives, such in silico studies have been crucial in guiding the selection of candidates with favorable pharmacokinetic profiles. sigmaaldrich.com

Molecular Docking Simulations for Interaction Prediction (excluding biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. This method provides insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

While specific docking studies for 6,8-Dibromoimidazo[1,2-a]pyrazine are not detailed in the available literature, the methodology is widely applied to the imidazo[1,2-a]pyrazine class of compounds. The general workflow for such a simulation is as follows:

Preparation of the Protein and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and non-essential ions are typically removed, and hydrogen atoms are added. The ligand structure, in this case, 6,8-Dibromoimidazo[1,2-a]pyrazine, is built and optimized for its lowest energy conformation.

Defining the Binding Site: A specific region on the protein, usually a known active or allosteric site, is defined as the target for the docking simulation.

Docking Algorithm: A scoring function is used by the docking software to explore various possible binding poses of the ligand within the defined site and to rank them based on calculated binding energies. A lower binding energy typically indicates a more stable and favorable interaction. nih.gov

Analysis of Results: The top-ranked poses are analyzed to understand the specific interactions between the ligand and the amino acid residues of the protein.

For example, docking studies on related pyrazole (B372694) derivatives against protein kinase targets like VEGFR-2 and CDK2 have identified key hydrogen bonds and hydrophobic interactions within the binding pocket, providing a structural basis for their inhibitory activity. nih.gov Similarly, pyrazine-based compounds have been docked into the active site of bacterial DNA gyrase, with the results guiding the optimization of antibacterial agents. sigmaaldrich.com These simulations are crucial for structure-based drug design, enabling the rational modification of a lead compound to improve its fit and affinity for the target protein.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Diverse Heterocyclic Libraries

The strategic placement of bromine atoms on the imidazo[1,2-a]pyrazine (B1224502) scaffold makes 3,8-dibromoimidazo[1,2-a]pyrazine a crucial starting material for generating diverse libraries of heterocyclic compounds. These libraries are instrumental in drug discovery and medicinal chemistry, where a wide range of structural analogues are needed for screening and optimization. The imidazo[1,2-a]pyrazine ring system itself is a "privileged" structure, known to be a structural analogue of deazapurines and a core component in many biologically active molecules. ucl.ac.uknih.gov

The bromine atoms in this compound are excellent leaving groups, enabling a variety of cross-coupling and substitution reactions to introduce new functional groups. This allows for the regioselective synthesis of novel imidazo[1,2-a]pyrazine derivatives that would be difficult to access through other routes.

Attempts to functionalize the basic imidazo[1,2-a]pyrazine core through direct bromination often result in poor yields and inseparable mixtures of dibrominated regioisomers. nih.gov Therefore, starting with a defined dibrominated compound like 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) (an isomer of the title compound) provides a more controlled synthetic pathway. For instance, the 6,8-dibromo compound can be further brominated to yield 3,6,8-tribromoimidazo[1,2-a]pyrazine. novartis.com Furthermore, the bromine atom at position 8 shows susceptibility to nucleophilic substitution, as demonstrated by its reaction with sodium methylate to form 6-bromo-8-methoxyimidazo[1,2-a]pyrazine. novartis.com This reactivity highlights the utility of dibrominated imidazo[1,2-a]pyrazines as versatile intermediates for creating a wide array of substituted derivatives with potential applications in various fields, including the development of inhibitors for enzymes like the VirB11 ATPase. nih.gov

The table below summarizes examples of derivatives synthesized from brominated imidazo[1,2-a]pyrazines, showcasing the scaffold's versatility.

Starting MaterialReagent(s)ProductApplication/Significance
6,8-Dibromoimidazo[1,2-a]pyrazineBromine3,6,8-Tribromoimidazo[1,2-a]pyrazineIntermediate for further functionalization
6,8-Dibromoimidazo[1,2-a]pyrazineSodium methylate6-Bromo-8-methoxyimidazo[1,2-a]pyrazineDemonstrates selective nucleophilic substitution
2-Amino-3,5-dibromopyrazine (B131937)Bromoacetaldehyde6,8-Dibromoimidazo[1,2-a]pyrazineKey intermediate for kinase inhibitors
8-Chloroimidazo[1,2-a]pyrazine derivativesp-Toluene sulfonamide, Pd(dba)₂/tBu-XPhos8-Sulfonamido-imidazo[1,2-a]pyrazinesSynthesis of potential antibacterial agents

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design to create new entities with potentially enhanced activity or novel mechanisms of action. The imidazo[1,2-a]pyrazine scaffold is an excellent candidate for this approach.

A notable example is the synthesis of imidazo[1,2-a]pyrazine-coumarin hybrids . Current time information in Bangalore, IN. These compounds combine the well-known biological activities of both the imidazo[1,2-a]pyrazine core and the coumarin (B35378) moiety. The synthesis involves linking the two heterocyclic systems, followed by Suzuki–Miyaura cross-coupling reactions to introduce aryl groups at specific positions, such as C3 and C6, creating a library of hybrid molecules for anticancer screening. Current time information in Bangalore, IN.

Furthermore, the imidazo[1,2-a]pyrazine framework can be efficiently assembled and functionalized using multi-component reactions (MCRs). The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component process involving an aminoazine, an aldehyde, and an isocyanide, provides a powerful tool for the rapid construction of diverse 3-aminoimidazo[1,2-a]pyrazine derivatives. ucl.ac.uknih.gov This method allows for the creation of complex, multi-substituted architectures in a single step, which is highly advantageous for building chemical libraries for high-throughput screening. ucl.ac.uknih.gov

The imidazo[1,2-a]pyrazine core serves as an effective scaffold for the development of bivalent compounds, which are molecules designed with two distinct ligand units connected by a linker. This approach aims to enhance binding affinity and selectivity by allowing the compound to interact with two separate binding sites on a biological target simultaneously.

Research has focused on creating bivalent inhibitors targeting the VirB11 ATPase HP0525, a crucial component in the pathogenesis of Helicobacter pylori. In this work, 8-amino imidazo[1,2-a]pyrazine derivatives, which act as small molecule inhibitors targeting the ATP binding site of the enzyme, were used as one of the recognition elements. These were conjugated to peptide moieties designed to mimic and disrupt the subunit-subunit interactions within the hexameric protein assembly. The imidazo[1,2-a]pyrazine scaffold provides the stable core from which the two functionalities—the active site inhibitor and the protein-protein interaction disruptor—are displayed, showcasing its utility in the rational design of complex therapeutic agents.

Exploration in Materials Science Research

The inherent electronic properties of the π-conjugated imidazo[1,2-a]pyrazine system have drawn interest from the materials science community, particularly for applications in organic electronics.

Imidazo[1,2-a]pyrazine and its derivatives are being investigated as promising candidates for use in organic electronic devices, including organic solar cells (OSCs). Current time information in Bangalore, IN. The performance of such devices is highly dependent on the electronic properties of the organic materials used, specifically their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determine the material's band gap and charge transport capabilities.

Quantum chemical investigations, using methods like Density Functional Theory (DFT), have been performed on a series of imidazo[1,2-a]pyrazine-based compounds. These theoretical studies explore how introducing different electron-donating or electron-withdrawing groups to the core structure affects the electronic properties. The calculations have shown that the HOMO and LUMO levels of these derivatives can be tuned, suggesting their potential as good candidates for components in organic solar cells. Current time information in Bangalore, IN. The ability to modify the imidazo[1,2-a]pyrazine structure allows for the rational design of new materials with optimized electronic and photovoltaic characteristics.

The table below shows theoretical electronic property data for a selection of designed imidazo[1,2-a]pyrazine derivatives, indicating their suitability for solar cell applications.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (Egap) (eV)
Derivative 1-5.98-1.174.81
Derivative 3-6.04-2.053.99
Derivative 11-5.99-1.724.27
Derivative 13-6.01-1.664.35
(Data derived from computational studies on various imidazo[1,2-a]pyrazine derivatives)

The electron-deficient nature of the pyrazine (B50134) ring combined with the electron-rich imidazole (B134444) ring gives the imidazo[1,2-a]pyrazine scaffold unique electronic characteristics. This π-conjugated system has the potential to be incorporated into larger macromolecular structures to create conductive polymers. While specific research on using this compound for this purpose is limited, the general class of nitrogen-containing heterocyclic compounds is widely explored for such applications. The reactive bromine sites on the 3,8-dibromo derivative could theoretically be used as handles for polymerization reactions, such as Suzuki or Stille coupling, to form extended conjugated polymer chains. Such polymers could find use in antistatic coatings, organic light-emitting diodes (OLEDs), and other electronic applications where conductive organic materials are required.

Role in Analytical Chemistry as a Reference Standard

In the field of analytical chemistry, the use of well-characterized reference standards is fundamental to obtaining accurate and reproducible results. A reference standard is a highly purified compound used as a benchmark for the identification and quantification of a substance. For a compound like this compound, its role as a reference standard would be critical in the validation of analytical methods developed for the analysis of imidazopyrazine-containing samples.

The validation of an analytical method is a process that demonstrates its suitability for its intended purpose. researchgate.net This typically involves assessing various parameters, including linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). researchgate.netmdpi.com A reference standard of this compound would be used to prepare calibration curves, which are essential for determining the linearity of an analytical method. researchgate.net By analyzing samples with known concentrations of the reference standard, the accuracy and precision of the method can be determined. researchgate.netmdpi.com

While the isomeric compound, 6,8-Dibromoimidazo[1,2-a]pyrazine, has been noted as a reference material for analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), specific documented applications of this compound for this purpose are not extensively available in peer-reviewed literature. The general principles of analytical method validation, however, provide a framework for how it would be utilized. researchgate.netresearchgate.netfda.gov

The purity of the reference standard is paramount, as it directly impacts the accuracy of the analytical measurements. nih.gov For this compound to be used as a reference standard, it would need to be synthesized and purified to a high degree, with its identity and purity confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Table 1: Key Parameters in Analytical Method Validation

ParameterDescriptionRole of Reference Standard
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.netUsed to prepare a series of calibration standards at different concentrations. researchgate.net
Accuracy The closeness of the test results obtained by the method to the true value. researchgate.netA known quantity of the standard is added to a sample (spiking) to assess recovery. researchgate.net
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.netRepeated measurements of the reference standard are performed to determine the standard deviation. researchgate.net
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The reference standard is used to confirm the identity of the analyte peak in a chromatogram or spectrum.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.comDetermined by analyzing dilutions of the reference standard.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comDetermined by analyzing dilutions of the reference standard.

Future Outlook and Emerging Research Frontiers

Development of Stereoselective and Asymmetric Synthesis Routes

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as stereoisomers can exhibit vastly different biological activities. While the catalytic asymmetric synthesis of the broader imidazo[1,2-a]pyridine (B132010) class has been explored, this remains an underdeveloped area for imidazo[1,2-a]pyrazines, particularly for specific derivatives like the 3,8-dibromo variant. nih.govnih.gov

Future research is expected to focus on creating axially chiral imidazo[1,2-a]pyrazine (B1224502) atropisomers. nih.govresearchgate.net An emerging and highly efficient method that could be adapted is the asymmetric multicomponent reaction (AMCR), such as the Groebke-Blackburn-Bienaymé (GBB) reaction. nih.govresearchgate.net By employing a chiral phosphoric acid catalyst, it is conceivable that various aldehydes and isocyanides could react with an appropriately substituted 2-aminopyrazine (B29847) precursor to yield a range of 3,8-disubstituted imidazo[1,2-a]pyrazine atropoisomers with high enantioselectivity. nih.govresearchgate.net The success of such reactions often hinges on subtle factors, such as the presence of remote hydrogen bonding donors on the substrates, which play a crucial role in achieving high stereoselectivity. nih.govnih.gov The development of these modular and efficient approaches will be vital for accessing novel, stereochemically pure compounds for biological screening.

Investigation of Unexplored Reaction Pathways and Catalytic Systems

The two bromine atoms on 3,8-dibromoimidazo[1,2-a]pyrazine are prime handles for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. While the general synthesis of the imidazo[1,2-a]pyrazine core is well-established, often through the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, future work will likely concentrate on novel catalytic systems to functionalize the dibrominated scaffold regioselectively. ucl.ac.ukacs.org

Research into various catalytic systems for the synthesis and functionalization of the parent imidazo[1,2-a]pyridine and pyrazine (B50134) rings provides a roadmap. organic-chemistry.org Systems involving copper and palladium have been used for one-pot syntheses and cyclizations to create functionalized derivatives. organic-chemistry.org Iodine has also been shown to be a cost-effective and benign catalyst for three-component condensations to form the core structure. rsc.orgrsc.orgresearchgate.net

Future investigations could explore:

Selective Cross-Coupling: Developing palladium or copper catalytic systems that can selectively activate the C3-Br or C8-Br bond, enabling sequential, site-specific introduction of different substituents.

Novel Catalysts: Exploring earth-abundant metal catalysts or even metal-free conditions, such as electrochemical or mechanochemical strategies, which have proven effective for related heterocycles. organic-chemistry.org

C-H Functionalization: After replacing the bromine atoms, subsequent C-H activation at other positions on the ring system could offer alternative routes to poly-substituted products.

Table 1: Catalytic Systems Used in the Synthesis of Related Imidazo[1,2-a] Heterocycles

Catalyst/ReagentReaction TypeSubstratesKey FeatureReference
Copper(I) Iodide (CuI)Aerobic Oxidative Synthesis2-Aminopyridines and AcetophenonesCompatible with a broad range of functional groups. organic-chemistry.org
Iodine (I₂)One-Pot Three-Component CondensationAryl Aldehyde, 2-Aminopyrazine, tert-Butyl IsocyanideCost-effective, benign, and proceeds at room temperature. rsc.orgrsc.org
Palladium(II)Cyclization2-Aminopyridines with other reagentsEnables convenient one-pot synthesis of functionalized products. organic-chemistry.org
FeCl₃Cascade ReactionNitroolefins and 2-AminopyridinesIdentified as a superior Lewis acid catalyst for this transformation. bio-conferences.org
None (Catalyst-Free)Annulation Reaction2-Aminopyrazines and α-BromoketonesEnvironmentally benign process using microwave irradiation in H₂O-IPA. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages, including enhanced safety, better heat transfer, precise reaction control, and the potential for rapid library generation and scale-up. acs.org The synthesis of imidazo[1,2-a]heterocycles is particularly well-suited for this technological leap.

Researchers have successfully developed continuous flow methods for the multi-step synthesis of highly functionalized imidazo[1,2-a]pyridines without the need to isolate intermediates. acs.orgnih.gov For example, a process using two microreactors has been established for the synthesis of imidazo[1,2-a]pyridine-2-carboxamides directly from 2-aminopyridines. acs.orgnih.gov These automated systems can significantly accelerate the discovery process by allowing for the rapid creation of a diverse library of analogues. researchgate.netcam.ac.uk

The future application of this technology to this compound could involve:

Automated Derivatization: A flow platform where the core scaffold is synthesized and then passed through subsequent reactors containing different catalysts and coupling partners to rapidly generate a library of 3,8-disubstituted analogues.

High-Throughput Screening Integration: Linking automated synthesis platforms directly with high-throughput screening assays to create a closed-loop system for discovery, where compounds are made, purified, and tested in a continuous, machine-assisted process. researchgate.net

Advanced Applications in Functional Materials with Tunable Properties

The imidazo[1,2-a]pyrazine scaffold is a "privileged" structure in medicinal chemistry, known to be a core component in molecules with diverse biological activities, including anticancer and enzyme inhibitory properties. ucl.ac.ukrsc.orgnih.govnih.gov The 3,8-dibromo derivative serves as a key intermediate for creating advanced molecules where the substituents at these positions can be fine-tuned to optimize interactions with biological targets, such as protein kinases. ucl.ac.uk

Beyond medicine, the unique electronic and photophysical properties of the imidazo[1,2-a]pyrazine core suggest a promising future in materials science. rsc.org The development of derivatives with specific optical or electronic characteristics could lead to applications as:

Organic Light-Emitting Diodes (OLEDs): The fused aromatic system can be modified to tune emission wavelengths, leading to new fluorescent materials.

Sensors: Functionalization could create compounds that exhibit changes in fluorescence or other properties upon binding to specific analytes.

Conductive Polymers: Incorporation of the scaffold into larger polymeric structures could yield materials with useful electronic properties.

The ability to precisely modify the 3- and 8-positions of the dibrominated precursor will be critical in developing these functional materials with highly tunable and predictable properties.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms and molecular properties is essential for the rational design of new synthetic routes and functional molecules. For the imidazo[1,2-a]pyrazine system, a combination of advanced spectroscopic methods and computational chemistry will be indispensable.

Plausible mechanisms for the formation of the imidazo[1,2-a]pyrazine core have been proposed, typically involving the initial condensation of an aminopyrazine with an aldehyde or ketone to form an imine, followed by cyclization. rsc.orgresearchgate.net Future research will aim to move beyond plausible pathways to detailed, evidence-based mechanistic models.

Key areas for future investigation include:

Advanced Spectroscopy: Utilizing in-situ spectroscopic techniques (e.g., ReactIR, process NMR) within flow reactors to identify and characterize transient intermediates in real-time, providing direct evidence for proposed mechanistic steps.

Computational Chemistry: Employing Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. nih.gov Computational methods like Molecular Electrostatic Potential (MEP) and Quantum Theory of Atoms in Molecules (QTAIM) can provide deep insights into the electronic structure and non-covalent interactions that govern molecular recognition and reactivity. nih.gov These computational studies can also predict the photophysical and electronic properties of designed molecules, guiding the synthesis of advanced functional materials.

By combining these advanced techniques, researchers can gain a comprehensive understanding of the structure-property-activity relationships of this compound and its derivatives, accelerating the development of new technologies based on this versatile scaffold.

Q & A

Q. What are the common synthetic routes for 3,8-dibromoimidazo[1,2-a]pyrazine?

The synthesis typically involves bromination of imidazo[1,2-a]pyrazine precursors using electrophilic brominating agents. For example, 3,8-dibromo derivatives can be prepared by reacting imidazo[1,2-a]pyrazine with bromine in glacial acetic acid under controlled conditions . Alternatively, regioselective bromination at positions 3 and 8 is guided by calculated electron densities, where position 3 is the most reactive for electrophilic substitution, followed by position 5 . Key intermediates like 2-amino-3,5-dibromopyrazine are also utilized in condensation reactions with bromoacetaldehyde to yield 6,8-dibromo derivatives, which can undergo further functionalization .

Q. What spectroscopic techniques confirm the structure of this compound?

Structural confirmation relies on <sup>1</sup>H NMR , <sup>13</sup>C NMR , and high-resolution mass spectrometry (HRMS) . For instance, in <sup>1</sup>H NMR, the singlet at δ 7.73 corresponds to H2, while singlets at δ 7.95–7.96 confirm substitution at positions 3 and 8 . HRMS (ESI-QTOF) provides molecular ion peaks (e.g., [M + Na]<sup>+</sup>) to validate the molecular formula . X-ray crystallography is critical for resolving regioisomeric ambiguities, as demonstrated for related compounds like 8c (CCDC 1919367) .

Q. How are reaction yields optimized in imidazo[1,2-a]pyrazine synthesis?

Yield optimization depends on solvent selection and catalyst use. For multicomponent reactions, iodine (5 mol%) in ethanol enhances efficiency by accelerating condensation between 2-aminopyrazines, aldehydes, and isocyanides at room temperature, achieving yields >80% . Acid additives (e.g., DBSA in toluene) improve yields in cyclization reactions when TFA/DMSO underperforms .

Advanced Research Questions

Q. How to address contradictory regioselectivity data in electrophilic substitutions?

Regioselectivity conflicts arise from competing reaction pathways (e.g., nucleophilic vs. electrophilic attack). For example, bromination at position 3 vs. 8 can be resolved using lanthanide shift reagents in NMR studies to assign coupling constants (e.g., J5,8 > J6,8) . Computational modeling of electron densities and transition states helps predict reactive sites, while X-ray crystallography provides definitive structural proof .

Q. What strategies enable selective C3/C6 functionalization in imidazo[1,2-a]pyrazines?

A palladium-catalyzed one-pot sequential Suzuki coupling/C-H functionalization allows selective modification at C3 and C6. For instance, Suzuki coupling at C8 (using arylboronic acids) followed by direct C-H arylation at C3/C6 yields trisubstituted derivatives . Methylthio groups at C8 enhance selectivity by directing cross-coupling reactions .

Q. How does electronic structure influence substitution patterns in dibromo derivatives?

Electron-withdrawing effects of the 7-aza group activate position 8 for nucleophilic substitution, while position 3 is favored for electrophilic attack due to higher electron density . Theoretical calculations (e.g., Hückel molecular orbital theory) validate these trends, explaining why methoxy groups preferentially occupy position 8 in nucleophilic substitutions .

Q. What methodologies assess structure-activity relationships (SAR) in PDE inhibitors?

SAR studies involve systematic substitution at positions 3, 5, and 8. For example, 5-bromo derivatives exhibit phosphodiesterase (PDE) inhibition and positive inotropic effects, linked to cAMP elevation in cardiac tissue . Comparative binding assays (e.g., [<sup>3</sup>H]clonidine displacement) quantify affinity for targets like α2-adrenergic receptors, revealing that 8-piperazinyl derivatives show 70-fold selectivity over α1 receptors .

Q. How to mitigate side reactions during bromination?

Side products like tribromo derivatives (e.g., 3,6,8-tribromoimidazo[1,2-a]pyrazine) are minimized by controlling stoichiometry (1:2 substrate-to-bromine ratio) and reaction time . Purification via column chromatography or recrystallization isolates desired products. Monitoring via TLC or <sup>1</sup>H NMR ensures reaction completion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.